molecular formula C16H8Cl2F6N2O2S B3044626 N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide CAS No. 100279-18-3

N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide

Cat. No. B3044626
M. Wt: 477.2 g/mol
InChI Key: WOBTYJNPZFIMHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04843100

Procedure details

In 20 ml of acetic acid was dissolved under heating 0.4 g of N-(2,6-difluorobenzoyl)-N'-[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylthio)phenyl]urea, and 1 ml of 30% hydrogen peroxide aqueous solution was added to the solution, followed by heating at 90° C. for 3.5 hours. The reaction mixture was diluted with water, and the crystals which separated out were recovered by filtration, and washed with water and ethanol successively to give 0.4 g of N-(2,6-difluorobenzoyl)-N'-[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfinyl)phenyl]urea (Compound No. 34), m.p. of 216°-220° C.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[C:3]=1[C:4]([NH:6][C:7]([NH:9][C:10]1[CH:15]=[C:14]([Cl:16])[C:13]([S:17][C:18]([F:23])([F:22])[CH:19]([F:21])[F:20])=[CH:12][C:11]=1[Cl:24])=[O:8])=[O:5].[OH:30]O>C(O)(=O)C.O>[F:1][C:2]1[CH:28]=[CH:27][CH:26]=[C:25]([F:29])[C:3]=1[C:4]([NH:6][C:7]([NH:9][C:10]1[CH:15]=[C:14]([Cl:16])[C:13]([S:17]([C:18]([F:22])([F:23])[CH:19]([F:21])[F:20])=[O:30])=[CH:12][C:11]=1[Cl:24])=[O:8])=[O:5]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
FC1=C(C(=O)NC(=O)NC2=C(C=C(C(=C2)Cl)SC(C(F)F)(F)F)Cl)C(=CC=C1)F
Name
Quantity
1 mL
Type
reactant
Smiles
OO
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
the crystals which separated out
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
WASH
Type
WASH
Details
washed with water and ethanol successively

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NC(=O)NC2=C(C=C(C(=C2)Cl)S(=O)C(C(F)F)(F)F)Cl)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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